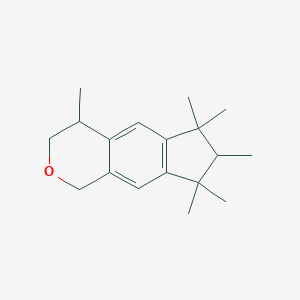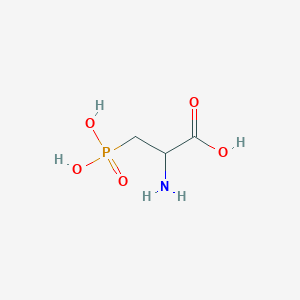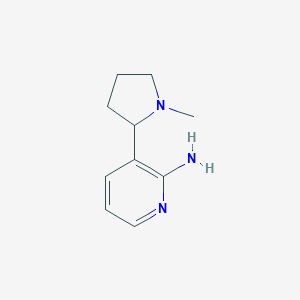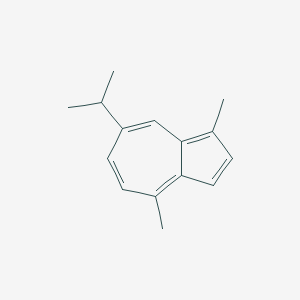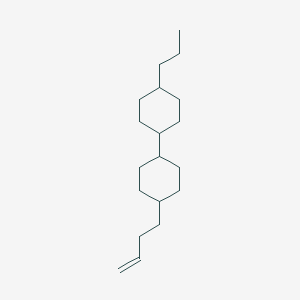
1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans,trans-4-But-3-enyl-4’-propyl-bicyclohexyl: is a chemical compound with the molecular formula C19H34 and a molecular weight of 262.47 g/mol It is characterized by its bicyclohexyl structure, which includes a butenyl group and a propyl group attached to the cyclohexane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4-But-3-enyl-4’-propyl-bicyclohexyl typically involves the reaction of appropriate cyclohexyl derivatives under controlled conditions. One common method includes the use of Grignard reagents to introduce the butenyl and propyl groups onto the bicyclohexyl framework . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of trans,trans-4-But-3-enyl-4’-propyl-bicyclohexyl may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems . These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans,trans-4-But-3-enyl-4’-propyl-bicyclohexyl can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide , to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to saturate the double bonds in the butenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexane rings are replaced by other groups using reagents like alkyl halides or nucleophiles .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated pressure.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted bicyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans,trans-4-But-3-enyl-4’-propyl-bicyclohexyl is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is studied for its potential bioactive properties . It may serve as a lead compound for the development of new pharmaceuticals targeting specific molecular pathways .
Industry: In industry, trans,trans-4-But-3-enyl-4’-propyl-bicyclohexyl is used in the production of specialty chemicals and advanced materials . Its stability and reactivity make it suitable for applications in polymer science and nanotechnology .
Wirkmechanismus
The mechanism of action of trans,trans-4-But-3-enyl-4’-propyl-bicyclohexyl involves its interaction with specific molecular targets and pathways . The compound may bind to receptors or enzymes , modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- trans,trans-4-But-3-enyl-4’-p-tolyl-bicyclohexyl
- trans,trans-4’-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl
- 4-[(trans,trans)-4’-(3-Buten-1-yl)[1,1’-bicyclohexyl]-4-yl]-1,2-difluorobenzene
Uniqueness: trans,trans-4-But-3-enyl-4’-propyl-bicyclohexyl is unique due to its specific combination of butenyl and propyl groups on the bicyclohexyl framework. This structural arrangement imparts distinct chemical and physical properties , making it valuable for specialized applications in research and industry .
Eigenschaften
IUPAC Name |
1-but-3-enyl-4-(4-propylcyclohexyl)cyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34/c1-3-5-7-17-10-14-19(15-11-17)18-12-8-16(6-4-2)9-13-18/h3,16-19H,1,4-15H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHWTQNDTMKZNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)CCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598399 |
Source


|
| Record name | 4-(But-3-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153429-48-2 |
Source


|
| Record name | 4-(But-3-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
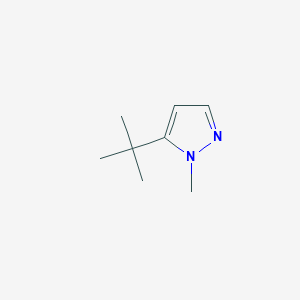
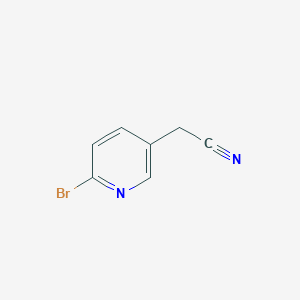
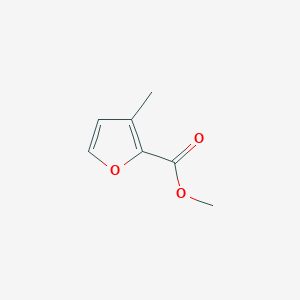
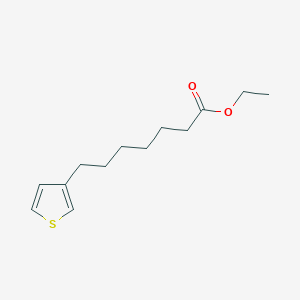
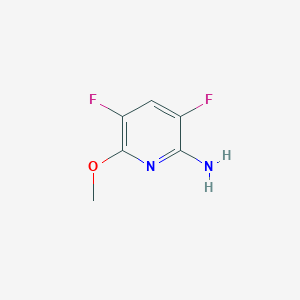
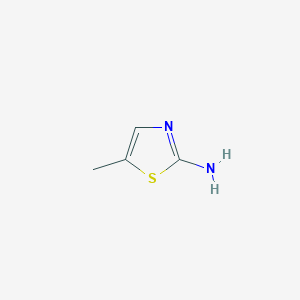
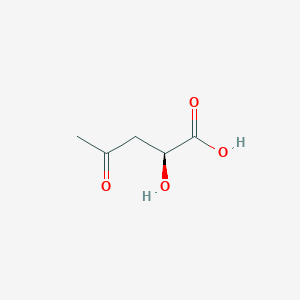
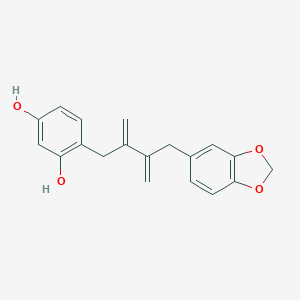
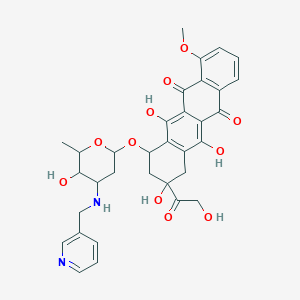
![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl Baccatin III](/img/structure/B129951.png)
